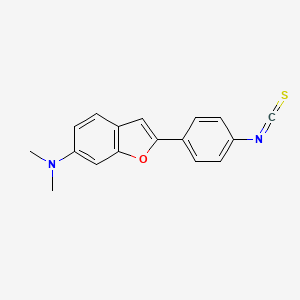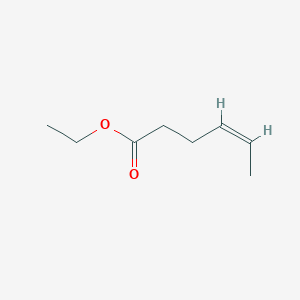
Ethyl cis-4-hexenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cis-4-hexenoate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of ethanol and cis-4-hexenoic acid. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cis-4-hexenoate can be synthesized through the esterification of cis-4-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-4-hexenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl cis-4-hexenoate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: It is studied for its role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Industry: It is used in the flavor and fragrance industry due to its fruity aroma .
Mechanism of Action
The mechanism of action of ethyl cis-4-hexenoate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may inhibit the formation of bacterial persisters by regulating antitoxin HipB, thereby disrupting bacterial dormancy and combating persistent infections .
Comparison with Similar Compounds
Ethyl cis-4-hexenoate can be compared with other similar compounds such as:
Ethyl trans-4-hexenoate: Similar structure but different geometric configuration.
Ethyl cis-3-hexenoate: Similar structure but different position of the double bond.
Ethyl trans-3-hexenoate: Similar structure but different geometric configuration and position of the double bond .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactions make it valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
ethyl (Z)-hex-4-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h3,5H,4,6-7H2,1-2H3/b5-3- |
InChI Key |
RBJLHYGZMJNFBK-HYXAFXHYSA-N |
Isomeric SMILES |
CCOC(=O)CC/C=C\C |
Canonical SMILES |
CCOC(=O)CCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


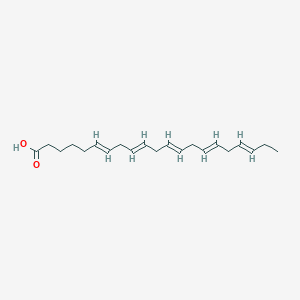
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)
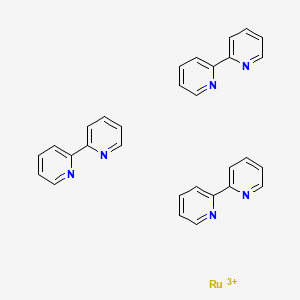

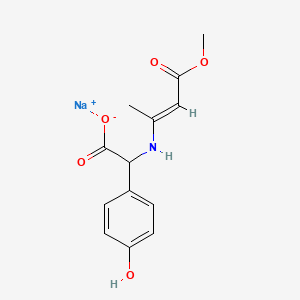
![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)

![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)


![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)
